![molecular formula C13H16ClNO3 B6631135 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid
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Overview
Description
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and naproxen.
Mechanism of Action
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid works by inhibiting the COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the COX enzymes, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects. In addition, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have analgesic effects that are independent of its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining. This makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, one limitation is that it has been found to have a relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid. One direction is to explore its potential as a treatment for other conditions such as cancer and Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent. Additionally, further research is needed to elucidate its mechanism of action and to identify any potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis of 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid involves the reaction of 4-chloro-3-methylbenzoyl chloride with 2-aminoacetic acid in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects.
properties
IUPAC Name |
2-[(4-chloro-3-methylbenzoyl)-propylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-3-6-15(8-12(16)17)13(18)10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURPJNWKLGFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid |
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